2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine CAS 1158341-14-0 properties
2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine CAS 1158341-14-0 properties
An In-Depth Technical Guide to 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine (CAS 1158341-14-0)
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the strategic deployment of heterocyclic bioisosteres is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine (typically supplied as the hydrochloride salt, CAS 1158341-14-0) represents a highly privileged building block. The benzoxazole core frequently serves as a metabolically stable bioisostere for indole or benzimidazole rings, while the 2-aminoethyl appendage mimics the endogenous monoamine pharmacophore found in neurotransmitters like serotonin (5-HT) and dopamine.
The presence of the 5-chloro substituent enhances the lipophilicity of the scaffold, directing it toward hydrophobic pockets within target proteins (e.g., G-protein coupled receptors or kinase ATP-binding sites) and enabling favorable halogen bonding interactions. This whitepaper details the physicochemical profiling, mechanistic synthesis, and analytical validation of this critical intermediate, providing a robust framework for drug development professionals.
Physicochemical Profiling
Understanding the baseline physicochemical properties of CAS 1158341-14-0 is essential for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt is preferred over the free base due to its enhanced stability against oxidative degradation and superior aqueous solubility, which is critical for in vitro screening.
Table 1: Quantitative Physicochemical Data
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| CAS Registry Number | 1158341-14-0 | N/A |
| Molecular Formula | C₉H₁₀Cl₂N₂O | C₉H₉ClN₂O |
| Molecular Weight | 233.09 g/mol | 196.63 g/mol |
| SMILES String | C1=CC2=C(C=C1Cl)N=C(CCN)O2.Cl | C1=CC2=C(C=C1Cl)N=C(CCN)O2 |
| Purity Standard | ≥97% (LC-MS/NMR) | N/A |
| Storage Conditions | Sealed, desiccated, 2-8°C | Inert atmosphere, -20°C |
Data aggregated from commercial chemical profiling standards 1.
Target Engagement & Structural Logic
The utility of 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine in drug discovery is driven by its modular interaction profile. When incorporated into larger ligand structures, the distinct regions of the molecule perform specific binding functions.
Figure 1: Pharmacophore mapping and target engagement logic for the benzoxazole derivative.
Synthetic Methodologies
The construction of 2-substituted benzoxazoles typically relies on the condensation of 2-aminophenols with carboxylic acid derivatives 2. For this specific compound, the primary challenge is preventing the primary amine of the ethylamine chain from interfering with the cyclization process. Therefore, a Boc-protected β-alanine is utilized.
We employ Polyphosphoric Acid (PPA) or microwave-assisted dielectric heating because PPA acts simultaneously as a solvent and a powerful dehydrating agent, driving the equilibrium of the cyclodehydration step forward by sequestering the generated water 3. Microwave irradiation can further accelerate this process, reducing reaction times from hours to minutes while minimizing thermal degradation byproducts 4.
Figure 2: Step-by-step synthetic workflow for CAS 1158341-14-0 via cyclodehydration.
Step-by-Step Protocol: Synthesis of CAS 1158341-14-0
Step 1: Amide Coupling
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Charge: In a flame-dried 250 mL round-bottom flask under N₂, dissolve N-Boc-β-alanine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
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Activate: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 15 minutes to form the active ester. Causality: HOBt prevents racemization (though not strictly necessary here, it drastically improves coupling efficiency by suppressing unreactive N-acylurea formation).
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Couple: Add 2-amino-4-chlorophenol (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate amide.
Step 2: Cyclodehydration
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Reaction: Transfer the crude intermediate to a microwave-safe vial. Add Polyphosphoric Acid (PPA, 5-10 equivalents by weight).
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Cyclize: Heat the mixture under microwave irradiation at 150°C for 20 minutes. Causality: The extreme viscosity of PPA requires high temperatures to ensure adequate mass transfer, while microwave heating ensures uniform energy distribution, preventing localized charring.
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Quench: Carefully pour the hot, viscous mixture into crushed ice water with vigorous stirring. Neutralize the aqueous phase with solid Na₂CO₃ until pH ~8.
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Extract: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, dry, and concentrate to yield the Boc-protected benzoxazole.
Step 3: Deprotection and Salt Formation
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Deprotect: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous DCM (10 mL). Add 4M HCl in Dioxane (10 mL).
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Stir: Stir at room temperature for 2 hours. The evolution of CO₂ gas will cease, and a white precipitate (the hydrochloride salt) will begin to form.
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Isolate: Filter the precipitate, wash with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum to afford 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride (CAS 1158341-14-0) as an off-white solid.
Analytical Validation System
To ensure scientific integrity, the synthesized compound must undergo a self-validating analytical workflow. The presence of the benzoxazole ring and the integrity of the ethylamine chain must be confirmed simultaneously.
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LC-MS (Liquid Chromatography-Mass Spectrometry): Run on a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). The expected mass for the free base [M+H]⁺ is m/z 197.0. The presence of the chlorine atom will be definitively validated by the characteristic 3:1 isotopic isotopic pattern at m/z 197.0 and 199.0.
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¹H-NMR (400 MHz, DMSO-d₆):
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Aromatic Region: Expect three distinct signals for the 5-chlorobenzoxazole core. A doublet of doublets around 7.4 ppm (H-6), a doublet around 7.7 ppm (H-7), and a finely split doublet around 7.8 ppm (H-4).
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Aliphatic Region: Two distinct triplets integrating to 2 protons each, representing the -CH₂-CH₂- chain. The methylene adjacent to the benzoxazole ring will appear around 3.3 ppm, while the methylene adjacent to the amine will appear further downfield (around 3.4-3.5 ppm) due to the electron-withdrawing nature of the protonated amine.
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Exchangeable Protons: A broad singlet integrating to 3 protons around 8.2 ppm, corresponding to the -NH₃⁺ group.
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References
- ChemScene. "2-(5-Chlorobenzo[d]oxazol-2-yl)ethan-1-amine hydrochloride | ChemScene." ChemScene Product Catalog.
- MDPI. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides." Molecules.
- ResearchGate. "A One-Pot, Two-Steps Microwave-Assisted Synthesis of Highly Functionalized Benzoxazoles using Solid-Supported Reagents (SSRs) / The Use of Polyphosphoric Acid in Synthesis." ResearchGate.
- Thieme Connect. "Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions." Synlett.
